molecular formula C17H17ClN4O4S2 B2609283 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 533872-18-3

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide

Cat. No.: B2609283
CAS No.: 533872-18-3
M. Wt: 440.92
InChI Key: OLNVOZARNKKTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide: is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene ring, an oxadiazole ring, and a diethylsulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the chlorothiophene moiety: This step involves the coupling of a chlorothiophene derivative with the oxadiazole ring, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the diethylsulfamoyl group: This is usually done by reacting the benzamide derivative with diethylsulfamoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the diethylsulfamoyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro group if present.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide has potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to harsh conditions.

Mechanism of Action

The mechanism by which N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the diethylsulfamoyl group can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
  • N-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide

Uniqueness

What sets N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide apart is the presence of the chlorothiophene ring, which can impart unique electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required.

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4S2/c1-3-22(4-2)28(24,25)12-7-5-11(6-8-12)15(23)19-17-21-20-16(26-17)13-9-10-14(18)27-13/h5-10H,3-4H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNVOZARNKKTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.